Celestolide
Celestolide
4-Acetyl-6-tert-butyl-1, 1-dimethylindane, also known as celestolide or chrysolide, belongs to the class of organic compounds known as indanes. Indanes are compounds containing an indane moiety, which consists of a cyclopentane fused to a benzene ring. 4-Acetyl-6-tert-butyl-1, 1-dimethylindane exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 4-acetyl-6-tert-butyl-1, 1-dimethylindane is primarily located in the membrane (predicted from logP). 4-Acetyl-6-tert-butyl-1, 1-dimethylindane has an ambergris, animal, and cedar taste. 4-Acetyl-6-tert-butyl-1, 1-dimethylindane is a potentially toxic compound.
Brand Name:
Vulcanchem
CAS No.:
13171-00-1
VCID:
VC20790751
InChI:
InChI=1S/C17H24O/c1-11(18)14-9-12(16(2,3)4)10-15-13(14)7-8-17(15,5)6/h9-10H,7-8H2,1-6H3
SMILES:
CC(=O)C1=C2CCC(C2=CC(=C1)C(C)(C)C)(C)C
Molecular Formula:
C17H24O
Molecular Weight:
244.37 g/mol
Celestolide
CAS No.: 13171-00-1
Cat. No.: VC20790751
Molecular Formula: C17H24O
Molecular Weight: 244.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 4-Acetyl-6-tert-butyl-1, 1-dimethylindane, also known as celestolide or chrysolide, belongs to the class of organic compounds known as indanes. Indanes are compounds containing an indane moiety, which consists of a cyclopentane fused to a benzene ring. 4-Acetyl-6-tert-butyl-1, 1-dimethylindane exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 4-acetyl-6-tert-butyl-1, 1-dimethylindane is primarily located in the membrane (predicted from logP). 4-Acetyl-6-tert-butyl-1, 1-dimethylindane has an ambergris, animal, and cedar taste. 4-Acetyl-6-tert-butyl-1, 1-dimethylindane is a potentially toxic compound. |
|---|---|
| CAS No. | 13171-00-1 |
| Molecular Formula | C17H24O |
| Molecular Weight | 244.37 g/mol |
| IUPAC Name | 1-(6-tert-butyl-1,1-dimethyl-2,3-dihydroinden-4-yl)ethanone |
| Standard InChI | InChI=1S/C17H24O/c1-11(18)14-9-12(16(2,3)4)10-15-13(14)7-8-17(15,5)6/h9-10H,7-8H2,1-6H3 |
| Standard InChI Key | IKTHMQYJOWTSJO-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=C2CCC(C2=CC(=C1)C(C)(C)C)(C)C |
| Canonical SMILES | CC(=O)C1=C2CCC(C2=CC(=C1)C(C)(C)C)(C)C |
| Colorform | Almost white crystals Solid |
| Melting Point | Mp 77.2-77.9 ° 78.5 °C 77.2-77.9°C |
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